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molecular formula C15H10N2 B038602 1H-Phenanthro[9,10-d]imidazole CAS No. 236-02-2

1H-Phenanthro[9,10-d]imidazole

Cat. No. B038602
M. Wt: 218.25 g/mol
InChI Key: WRQHNSKKYGHTLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04215135

Procedure details

Phenanthrene-9,10-quinone or an appropriately substituted analog is reacted with hexamethylenetetramine (hexamine) and ammonium acetate in glacial acetic acid to produce the corresponding phenanthro[9,10-d]imidazole. The reaction is carried out with refluxing of the acetic acid. ##STR8## [Edgar A. Stock and A. R. Day, J. Am. Chem. Soc., 65, 452 (1943)].
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[C:14]2[C:13](=O)[C:12](=O)[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1.[CH2:17]1[N:22]2CN3CN(C2)C[N:18]1C3.C([O-])(=O)C.[NH4+]>C(O)(=O)C>[N:18]1[C:13]2[C:14]3[C:5]([C:6]4[CH:7]=[CH:8][CH:9]=[CH:10][C:11]=4[C:12]=2[NH:22][CH:17]=1)=[CH:4][CH:3]=[CH:2][CH:1]=3 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=2C3=CC=CC=C3C(C(C12)=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1N2CN3CN1CN(C2)C3
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=CNC2=C1C1=CC=CC=C1C=1C=CC=CC12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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